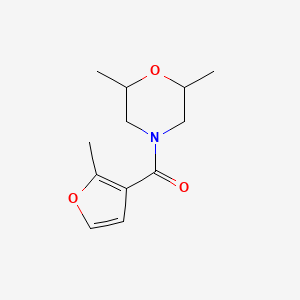![molecular formula C20H24N2O2 B5024303 {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone, also known as AZE, is a novel chemical compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications.
Scientific Research Applications
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in cancer imaging.
Mechanism of Action
The exact mechanism of action of {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone in lab experiments is its unique structure and potential therapeutic applications. This compound has been shown to have a wide range of biological activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of this compound as a diagnostic tool in cancer imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone involves the reaction of 1-azepanone with 2-bromoacetylindole in the presence of a base to yield the desired product. The reaction is carried out under mild conditions, and the yield is typically high. Several modifications to the synthesis method have been reported, including the use of different bases and solvents, which can affect the yield and purity of the final product.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(cyclopropanecarbonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-11-5-1-2-6-12-21)14-22-13-17(20(24)15-9-10-15)16-7-3-4-8-18(16)22/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLYXDOZKRRZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5024224.png)
![3-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024230.png)
![5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5024234.png)
![N-(4-methoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5024236.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024241.png)
![2-bromo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5024256.png)

![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide](/img/structure/B5024278.png)
![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)